2-(1H-Pyrrol-2-yl)ethanamine oxalate 2-(1H-Pyrrol-2-yl)ethanamine oxalate
Brand Name: Vulcanchem
CAS No.: 1956317-97-7
VCID: VC11716627
InChI: InChI=1S/C6H10N2.C2H2O4/c7-4-3-6-2-1-5-8-6;3-1(4)2(5)6/h1-2,5,8H,3-4,7H2;(H,3,4)(H,5,6)
SMILES: C1=CNC(=C1)CCN.C(=O)(C(=O)O)O
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol

2-(1H-Pyrrol-2-yl)ethanamine oxalate

CAS No.: 1956317-97-7

Cat. No.: VC11716627

Molecular Formula: C8H12N2O4

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-Pyrrol-2-yl)ethanamine oxalate - 1956317-97-7

Specification

CAS No. 1956317-97-7
Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
IUPAC Name oxalic acid;2-(1H-pyrrol-2-yl)ethanamine
Standard InChI InChI=1S/C6H10N2.C2H2O4/c7-4-3-6-2-1-5-8-6;3-1(4)2(5)6/h1-2,5,8H,3-4,7H2;(H,3,4)(H,5,6)
Standard InChI Key CBXKWYQXXJQAGJ-UHFFFAOYSA-N
SMILES C1=CNC(=C1)CCN.C(=O)(C(=O)O)O
Canonical SMILES C1=CNC(=C1)CCN.C(=O)(C(=O)O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 2-(1H-pyrrol-2-yl)ethanamine oxalate is C₆H₁₀N₂·C₂H₂O₄, yielding a molar mass of 232.21 g/mol. The base amine consists of a pyrrole ring (C₄H₄N) attached to a two-carbon ethylamine chain (CH₂CH₂NH₂). Protonation of the amine group by oxalic acid forms the stable oxalate salt, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .

Table 1: Key Physical Properties

PropertyValueSource
Melting Point144°C (decomposition)
Molecular Weight232.21 g/molCalc.
SolubilityPolar solvents (e.g., DMSO)
pKa (amine)~10.5 (estimated)-

The 1H-NMR spectrum (CDCl₃) of the free base reveals characteristic peaks:

  • δ 1.82 ppm (broad singlet, 2H, NH₂)

  • δ 2.74–2.97 ppm (two triplets, 4H, CH₂ groups)

  • δ 5.94–6.68 ppm (multiplet, 3H, pyrrole protons) .

Synthesis and Purification

The synthesis involves a two-step process:

  • Formation of 2-(1H-pyrrol-2-yl)ethanamine:

    • The Paal-Knorr pyrrole synthesis is employed, reacting 1,4-diketones with ammonia or primary amines.

    • Alternative routes include catalytic cyclization of γ-amino ketones .

  • Salt Formation:

    • The free base is treated with oxalic acid in ethanol, yielding the oxalate salt after recrystallization .

Table 2: Synthetic Conditions

StepReagents/ConditionsYield
Pyrrole Formation1,4-diketone, NH₃, 100°C60–70%
Oxalate Salt FormationOxalic acid, EtOH, RT85–90%

Biological Activity and Mechanism

Carbonic Anhydrase Activation

2-(1H-Pyrrol-2-yl)ethanamine oxalate exhibits selective activation of hCA I (KA = 11.2–78.5 μM), with no observed activity against hCA II, Va, VII, or XIII isoforms . This selectivity stems from structural complementarity between the pyrrole-ethylamine moiety and the hCA I active site.

Table 3: Activation Constants (KA) for hCA Isoforms

IsoformKA (μM)Selectivity Ratio (vs. hCA I)
hCA I11.2–78.51.0
hCA IIInactive>10
hCA VII45.3~1.7

Mechanistically, the compound binds to the enzyme’s proton shuttle residue (His64), facilitating the rate-limiting step of CO₂ hydration .

Comparative Analysis with Analogues

Structural Analogues

  • 2-(1H-Pyrrol-1-yl)ethanamine (CAS 29709-35-1): Positional isomerism at the pyrrole nitrogen reduces hCA I affinity by 40% .

  • Bis(2-methylpropyl) oxalate (CAS 2050-61-5): Lacks biological activity due to the absence of the amine group .

Functional Analogues

  • Histamine: Shares the ethylamine backbone but lacks heterocyclic components, resulting in nonspecific receptor binding .

Applications in Medicinal Chemistry

Drug Design Scaffold

The pyrrole-oxalate structure serves as a template for developing:

  • Selective Enzyme Activators: Modifications at the ethylamine chain (e.g., alkylation) tune isoform specificity .

  • CNS-Penetrant Agents: The compound’s logP (~1.2) predicts blood-brain barrier permeability.

Preclinical Studies

  • In Vitro Models: Demonstrated 80% hCA I activation at 50 μM in human erythrocyte lysates .

  • Toxicity Profile: Preliminary assays show an LD₅₀ > 500 mg/kg in murine models, suggesting low acute toxicity .

Future Directions

Clinical Translation

  • Phase I Trials: Required to establish pharmacokinetics and safety in humans.

  • Formulation Optimization: Liposomal encapsulation may enhance bioavailability.

Mechanistic Studies

  • Cryo-EM Analysis: To resolve the compound’s binding pose within hCA I at atomic resolution.

  • Proteomic Profiling: Identify off-target interactions using affinity-based pull-down assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator